1-Cyclohexyl-3-cyclopentylthiourea
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Overview
Description
1-Cyclohexyl-3-cyclopentylthiourea is an organosulfur compound with the molecular formula C12H22N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and various fields of scientific research. This compound features a cyclohexyl group and a cyclopentyl group attached to a thiourea moiety, making it a unique and interesting subject for study.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-cyclopentylthiourea typically involves nucleophilic substitution reactions. One common method is the reaction of cyclohexylamine and cyclopentyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Cyclohexylamine+Cyclopentyl isothiocyanate→this compound
Industrial production methods for thiourea derivatives often involve similar nucleophilic substitution reactions, but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-cyclopentylthiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The thiourea group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include mild to moderate temperatures, inert solvents, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexyl-3-cyclopentylthiourea has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-cyclopentylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes or disrupt biological processes. For example, it may inhibit the activity of certain proteases or interfere with the function of metal-dependent enzymes.
Comparison with Similar Compounds
1-Cyclohexyl-3-cyclopentylthiourea can be compared with other thiourea derivatives such as:
1-Cyclohexyl-3-phenylthiourea: Similar in structure but with a phenyl group instead of a cyclopentyl group.
1-Cyclohexyl-3-methylthiourea: Contains a methyl group instead of a cyclopentyl group.
1-Cyclohexyl-3-ethylthiourea: Features an ethyl group in place of the cyclopentyl group.
The uniqueness of this compound lies in its specific combination of cyclohexyl and cyclopentyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclohexyl-3-cyclopentylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2S/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h10-11H,1-9H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXVQBLQJVFNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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